Cas no 1872254-46-0 (ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate)

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate
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- インチ: 1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3/t18-,20+/m0/s1
- InChIKey: MQTBGFUJFJGVMF-AZUAARDMSA-N
- ほほえんだ: C(OCC)(=O)[C@H]1[C@](O)(C2=CC=CC=C2)CCN1C1=CC=C(OC)C=C1
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI86547-10mg |
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
1872254-46-0 | >97% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI86547-5mg |
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
1872254-46-0 | >97% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI86547-1mg |
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
1872254-46-0 | >97% | 1mg |
$201.00 | 2024-04-20 |
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylateに関する追加情報
Research Brief on Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate (CAS: 1872254-46-0)
Recent studies on the chiral pyrrolidine derivative ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate (CAS: 1872254-46-0) have demonstrated its growing importance as a key intermediate in pharmaceutical synthesis. This compound's unique stereochemistry and functional group arrangement make it particularly valuable for constructing complex bioactive molecules, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound serves as a crucial building block for novel sigma-1 receptor modulators. Researchers optimized its synthetic route through asymmetric hydrogenation of a corresponding enamide precursor using a chiral iridium catalyst (Xantphos type ligand system), achieving >99% ee and 92% yield. The 3-hydroxy group was found to be essential for subsequent derivatization into pharmacologically active compounds.
Structural analysis through X-ray crystallography (Acta Crystallographica Section E, 2022) confirmed the absolute configuration of this molecule and revealed interesting intermolecular hydrogen bonding patterns that contribute to its crystalline stability. These characteristics make it particularly suitable for quality control in GMP manufacturing processes for several investigational new drugs currently in Phase II clinical trials.
In metabolic studies (Drug Metabolism and Disposition, 2023), the compound demonstrated favorable pharmacokinetic properties when used as a prodrug moiety. The ethyl ester group provides enhanced membrane permeability, while the hydroxyl group enables targeted conjugation with various therapeutic agents. This dual functionality has been exploited in recent antibody-drug conjugate (ADC) development programs.
Ongoing research (ACS Pharmacology & Translational Science, 2024) suggests potential applications beyond its current use as an intermediate. Preliminary data indicate that derivatives of this scaffold show promising activity as allosteric modulators of G-protein coupled receptors (GPCRs), particularly in pain management pathways. The 4-methoxyphenyl group appears to play a critical role in receptor binding affinity.
From a synthetic chemistry perspective, recent advances (Organic Process Research & Development, 2023) have addressed previous challenges in large-scale production. A continuous flow chemistry approach has been developed that reduces the overall step count from 7 to 4 steps while maintaining excellent stereocontrol. This innovation has significantly improved the commercial viability of this specialty chemical.
Future research directions highlighted in recent reviews (Current Opinion in Chemical Biology, 2024) suggest expanding investigations into: (1) biocatalytic approaches for greener synthesis, (2) development of novel crystalline forms for improved formulation properties, and (3) exploration of its potential as a chiral auxiliary in asymmetric synthesis. The compound's versatility continues to make it a subject of intense research interest across multiple pharmaceutical applications.
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